[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid
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Overview
Description
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Thio Group: The thio group is introduced by reacting the quinazoline derivative with a suitable thiol reagent under appropriate conditions.
Acetylation: The final step involves the acetylation of the thioquinazoline derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its anti-tumor activity, particularly against human cancer cell lines.
Biology: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a candidate for cancer research.
Chemistry: Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An anticancer drug that also contains a quinazoline core.
Afatinib: Another quinazoline-based anticancer agent.
Nitroquine: An antimalarial drug with a quinazoline structure.
Uniqueness
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHXAXUUMNWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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